4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline
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Overview
Description
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two aniline groups at the 4 and 4’ positions of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or acids to facilitate the cyclization process . The aniline groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline rings.
Scientific Research Applications
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3-Phenylene)bis[3,5-dimethyl-1H-pyrazole]
- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two aniline groups attached to the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.
Biological Activity
4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures possess significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies have demonstrated that certain compounds exhibit activity against a range of bacterial strains including E. coli and S. aureus. For example, compounds derived from the pyrazole structure were tested against these bacteria and showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
The anticancer properties of pyrazole derivatives are also notable. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. A specific derivative was found to be more effective than conventional chemotherapeutics like Paclitaxel in inducing cell death in gastric adenocarcinoma cells .
Case Studies
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways involved in inflammation.
- Interaction with Bacterial Cell Membranes : Disrupting the integrity of bacterial membranes leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
Properties
CAS No. |
138556-28-2 |
---|---|
Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)-2-phenylpyrazol-3-yl]aniline |
InChI |
InChI=1S/C21H18N4/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H,22-23H2 |
InChI Key |
BKQKVVLSJGWIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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